molecular formula C2H2Cl3NO B074453 N-(2,2,2-trichloroethylidene)hydroxylamine CAS No. 1117-99-3

N-(2,2,2-trichloroethylidene)hydroxylamine

Cat. No.: B074453
CAS No.: 1117-99-3
M. Wt: 162.4 g/mol
InChI Key: BVHZGCQCZRDLJR-UHFFFAOYSA-N
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Description

It is a crystalline solid with a melting point of 56°C and a boiling point of 85°C . This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields of scientific research.

Preparation Methods

The synthesis of N-(2,2,2-trichloroethylidene)hydroxylamine typically involves the reaction of trichloroacetaldehyde with hydroxylamine. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is valuable for preparing highly reactive derivatives of the sulfonamide series.

Scientific Research Applications

N-(2,2,2-trichloroethylidene)hydroxylamine has several scientific research applications. It is used in the synthesis of various chemicals and intermediates, particularly in the field of organic chemistry. Additionally, it has applications in biology and medicine, where it is used as a reagent in the preparation of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloroethylidene)hydroxylamine involves its reactivity towards oxygen- and nitrogen-centered species. This reactivity makes it a valuable reagent in various chemical reactions, particularly in the synthesis of sulfonamide derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates with other reactive species.

Comparison with Similar Compounds

N-(2,2,2-trichloroethylidene)hydroxylamine can be compared with other similar compounds, such as N-(2,2-dichloro-2-phenylethylidene)hydroxylamine and N-(1-hydroxy-2,2,2-trichloroethyl)amides . These compounds share similar reactivity and applications but differ in their specific chemical structures and the types of reactions they undergo. The uniqueness of this compound lies in its high reactivity and versatility in forming stable intermediates with various reactive species.

Properties

IUPAC Name

N-(2,2,2-trichloroethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHZGCQCZRDLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324644
Record name N-(2,2,2-trichloroethylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-99-3
Record name Acetaldehyde, 2,2,2-trichloro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 407380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,2-trichloroethylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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